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Compound of Interest

Compound Name: Barasertib dihydrochloride

Cat. No.: B1628234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of
Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase.
The document details the synthetic route, experimental protocols for key reactions, and
presents quantitative data in structured tables for clarity and comparative analysis.
Furthermore, it includes visualizations of the relevant signaling pathway and the synthetic
workflow to facilitate a deeper understanding of the compound's mechanism of action and
preparation.

Introduction

Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active form,
Barasertib-hQPA (AZD1152-HQPA). As a selective inhibitor of Aurora B kinase, it plays a
crucial role in the regulation of mitosis, specifically in chromosome segregation and cytokinesis.
Dysregulation of Aurora B kinase is implicated in various malignancies, making it a key target
for cancer therapy. This guide focuses on the chemical synthesis of the dihydrochloride salt of
Barasertib, providing the necessary technical details for its replication and further study.

Synthetic Pathway Overview

The synthesis of Barasertib dihydrochloride proceeds through a convergent route, involving
the preparation of two key intermediates followed by their condensation and subsequent
phosphorylation and salt formation. The core structure is a pyrazoloquinazoline scaffold.
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The primary intermediates are:
o 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one
e 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

These intermediates are coupled, and the resulting product is phosphorylated to introduce the
phosphate prodrug moiety. The final step involves the formation of the dihydrochloride salt to
enhance solubility and stability.

Experimental Protocols
Synthesis of Intermediate 1: 7-{3-[Ethyl(2-
hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

Step 1: Synthesis of 7-hydroxyquinazolin-4(3H)-one
¢ Reaction: 2-Amino-4-hydroxybenzoic acid is reacted with formamide.

e Procedure: A mixture of 2-amino-4-hydroxybenzoic acid and an excess of formamide is
heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into water, and the
resulting precipitate is collected by filtration, washed with water, and dried to afford 7-
hydroxyquinazolin-4(3H)-one.

Step 2: Synthesis of 7-(3-bromopropoxy)quinazolin-4(3H)-one
e Reaction: 7-Hydroxyquinazolin-4(3H)-one is alkylated with 1,3-dibromopropane.

e Procedure: To a suspension of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as
N,N-dimethylformamide (DMF), a base like potassium carbonate is added, followed by the
dropwise addition of 1,3-dibromopropane. The mixture is stirred at room temperature for 24
hours. The reaction is then quenched with water, and the product is extracted with an organic
solvent. The organic layer is dried and concentrated to yield 7-(3-bromopropoxy)quinazolin-
4(3H)-one.

Step 3: Synthesis of 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

e Reaction: 7-(3-Bromopropoxy)quinazolin-4(3H)-one is reacted with 2-(ethylamino)ethanol.
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e Procedure: A solution of 7-(3-bromopropoxy)quinazolin-4(3H)-one and 2-(ethylamino)ethanol
in a polar aprotic solvent like DMF is heated at 80°C for 6 hours. After completion of the
reaction, the solvent is removed under reduced pressure, and the residue is purified by
column chromatography to give the desired intermediate.

Synthesis of Intermediate 2: 2-(5-amino-1H-pyrazol-3-yl)-
N-(3-fluorophenyl)acetamide

Step 1: Synthesis of Ethyl 3-cyano-4-oxobutanoate
o Reaction: Diethyl oxalate is condensed with cyanoacetic acid ethyl ester.

e Procedure: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and ethyl
cyanoacetate is added dropwise at a low temperature (0-5°C). The reaction is stirred for
several hours, and the resulting sodium salt is then acidified to yield ethyl 3-cyano-4-
oxobutanoate.

Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate
e Reaction: Ethyl 3-cyano-4-oxobutanoate is cyclized with hydrazine hydrate.

e Procedure: Ethyl 3-cyano-4-oxobutanoate is dissolved in ethanol, and hydrazine hydrate is
added. The mixture is refluxed for 4 hours. Upon cooling, the product crystallizes and is
collected by filtration.

Step 3: Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid
¢ Reaction: The ethyl ester of 5-amino-1H-pyrazole-3-carboxylate is hydrolyzed.

e Procedure: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and
heated to reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the
carboxylic acid, which is then filtered and dried.

Step 4: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

e Reaction: 5-Amino-1H-pyrazole-3-carboxylic acid is coupled with 3-fluoroaniline.
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e Procedure: To a mixture of the carboxylic acid and 3-fluoroaniline in DMF, a coupling agent
such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like 1-
hydroxybenzotriazole (HOBt) are added. The reaction is stirred at room temperature
overnight. The product is isolated by precipitation with water and purified by recrystallization.

Final Synthesis of Barasertib Dihydrochlo ride

Step 1: Condensation of Intermediates

e Reaction: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one is chlorinated and
then coupled with 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide.

e Procedure: The quinazolinone intermediate is first treated with a chlorinating agent like
phosphorus oxychloride to form the 4-chloroquinazoline derivative. This activated
intermediate is then reacted with the pyrazole intermediate in a suitable solvent such as
isopropanol with a base (e.qg., diisopropylethylamine) at elevated temperature to yield the
coupled product, Barasertib-hQPA.

Step 2: Phosphorylation
e Reaction: The hydroxyl group of Barasertib-hQPA is phosphorylated.

e Procedure: Barasertib-hQPA is dissolved in a suitable solvent like trimethyl phosphate and
cooled. A phosphorylating agent, such as phosphorus oxychloride, is added dropwise. After
the reaction is complete, it is quenched by the addition of water. The pH is adjusted, and the

product is isolated.
Step 3: Dihydrochloride Salt Formation
» Reaction: Barasertib is treated with hydrochloric acid.

» Procedure: The free base of Barasertib is dissolved in a suitable solvent mixture, such as
isopropanol and water. A solution of hydrochloric acid in isopropanol is then added, leading
to the precipitation of Barasertib dihydrochloride. The salt is collected by filtration, washed
with a non-polar solvent, and dried under vacuum.

Quantitative Data
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The following tables summarize the quantitative data for the key synthetic steps. Please note

that yields are representative and can vary based on reaction scale and optimization.
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Aurora B Kinase Signaling Pathway

Barasertib functions by inhibiting Aurora B kinase, a key regulator of mitosis. The following
diagram illustrates the central role of Aurora B in the cell cycle and the consequences of its
inhibition.
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Caption: Aurora B kinase pathway and the inhibitory action of Barasertib.
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Experimental Workflow for Barasertib Dihydrochloride
Synthesis

The following diagram outlines the key stages in the synthesis of Barasertib dihydrochloride,
from starting materials to the final product.

Click to download full resolution via product page

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Synthesis
of Barasertib Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628234#chemical-synthesis-of-barasertib-
dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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